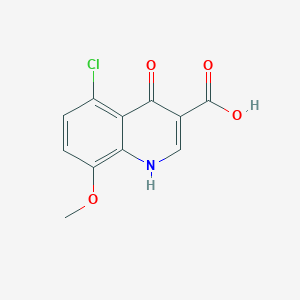![molecular formula C17H26N2O3 B6279669 tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate CAS No. 886773-60-0](/img/no-structure.png)
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate (TBMPPC) is a chemical compound that is widely used in scientific research. It is a member of the piperazine family, which is a group of compounds that have a wide range of applications in the pharmaceutical and chemical industries. TBMPPC is a versatile compound with many potential uses, including in the synthesis of other compounds, in the development of drugs, and in the study of biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as phosphatases, which are involved in the regulation of gene expression and metabolism. In addition, it is thought to modulate the activity of certain receptors, such as G-protein coupled receptors, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate are not fully understood, but it is believed to have a wide range of effects on the body. It is thought to modulate the activity of certain enzymes and receptors, which can lead to changes in gene expression and metabolism. In addition, it is thought to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize, and it is stable in most organic solvents. It is also non-toxic and has a low potential for causing adverse reactions. However, it is important to note that tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is a relatively new compound, and its effects on the body are still not fully understood. Therefore, it is important to use caution when using tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate in experiments.
Zukünftige Richtungen
The potential future directions for tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate include further research into its biochemical and physiological effects, and its potential applications in the development of drugs. In addition, further research could be conducted into the mechanisms by which it modulates the activity of certain enzymes and receptors. Finally, it could be used as a building block for the synthesis of other compounds, such as drugs or other compounds with potential therapeutic applications.
Synthesemethoden
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate can be synthesized by a method known as the Mitsunobu reaction. This reaction involves the combination of a tert-butyl alcohol, a 3-methoxyphenylmethyl piperazine, and a carboxylic acid in the presence of a strong base such as diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at room temperature. The reaction is usually complete within two hours, and the product is a white solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, and it can also be used in the development of drugs. In addition, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the regulation of metabolism, and the regulation of cell signaling pathways.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate involves the reaction of tert-butyl carbamate with 3-(3-methoxybenzyl)piperazine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyl protecting group and form the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-(3-methoxybenzyl)piperazine", "coupling agent (e.g. EDCI or DCC)", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 3-(3-methoxybenzyl)piperazine in a suitable solvent (e.g. dichloromethane, DMF).", "Step 2: Add a coupling agent (e.g. EDCI or DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in trifluoroacetic acid and stir at room temperature for several hours.", "Step 6: Quench the reaction by adding water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate." ] } | |
CAS-Nummer |
886773-60-0 |
Produktname |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



